molecular formula C10H8ClNO3 B3053636 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 54903-62-7

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B3053636
CAS No.: 54903-62-7
M. Wt: 225.63 g/mol
InChI Key: VDISGHMLFHYHFJ-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core substituted at the 6-position with a 2-chloroacetyl group and at the 3-position with a methyl group. Its structure (SMILES: ClCC(=O)c1ccc2c(c1)oc(=O)n2C) highlights the chloroacetyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

6-(2-chloroacetyl)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDISGHMLFHYHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)CCl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203425
Record name 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54903-62-7
Record name 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the chloroacetylation of a benzoxazole derivative. One common method includes the reaction of 3-methyl-2,3-dihydro-1,3-benzoxazol-2-one with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Comparison with Similar Compounds

The benzoxazolone scaffold is versatile, and substitutions at the 6-position significantly influence physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Structural Analogues with Acyl Substituents
Compound Name Substituent at 6-Position Molecular Weight Key Properties/Applications References
6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Chloroacetyl (ClCH₂CO-) 213.63 g/mol High electrophilicity; potential reactivity in nucleophilic environments
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one (Compound 1) Benzoyl (C₆H₅CO-) 239.23 g/mol Increased lipophilicity; used in CB2 receptor ligand synthesis
6-[(E)-3-Phenyl-2-propenoyl]-2,3-dihydro-1,3-benzoxazol-2-one (Compound 2) Cinnamoyl (C₆H₅CH=CHCO-) 265.28 g/mol Extended conjugation; potential for π-π interactions in binding
6-(4-Trifluoromethylbenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one (Compound 4) 4-Trifluoromethylbenzoyl (CF₃C₆H₄CO-) 325.25 g/mol Electron-withdrawing CF₃ group; enhanced metabolic stability
6-(2-Methylpropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one Isobutanoyl ((CH₃)₂CHCO-) 219.25 g/mol Moderate steric bulk; altered solubility profile

Key Observations :

  • Electrophilicity : The chloroacetyl group in the target compound enhances electrophilicity compared to benzoyl or cinnamoyl derivatives, making it more reactive in nucleophilic substitution or acylation reactions .
  • Biological Activity : The trifluoromethylbenzoyl derivative (Compound 4) shows improved metabolic stability, a critical factor in drug design .
Heterocyclic Analogues (Benzothiazolones)
Compound Name Core Structure Substituents Molecular Weight Applications References
6-Chloro-3H-benzothiazol-2-one Benzothiazolone (S atom) 6-Cl 185.63 g/mol Intermediate in agrochemical synthesis
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one Benzothiazolone (S atom) 6-Cl, 3-ethyl 213.69 g/mol Potential kinase inhibitor scaffold

Key Differences :

  • Substituent Impact : The ethyl group in 6-chloro-3-ethylbenzothiazolone increases steric hindrance compared to the methyl group in the target compound, influencing receptor selectivity .
Derivatives with Functional Group Variations
Compound Name Substituent at 6-Position Molecular Weight Notable Properties References
6-(Chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Chloromethyl (ClCH₂-) 195.65 g/mol Alkylating agent; less electrophilic than chloroacetyl
6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one Aminoacetyl (NH₂CH₂CO-) 194.18 g/mol Enhanced hydrogen-bonding capacity; improved solubility

Comparative Reactivity :

  • The chloroacetyl group’s reactivity surpasses that of benzoyl or alkyl substituents, enabling faster kinetics in coupling reactions .
  • Stability: Derivatives with electron-withdrawing groups (e.g., CF₃) exhibit greater resistance to hydrolysis than the chloroacetyl analogue .

Biological Activity

6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound within the benzoxazole family, which has garnered interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3C_{10}H_8ClNO_3. Its structure features a chloroacetyl group attached to a benzoxazole ring, which is known for various biological activities.

Antibacterial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit varying degrees of antibacterial activity. In a study focusing on derivatives of benzoxazole, certain compounds showed selective action against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentrations (MICs) for active compounds were documented, demonstrating the potential for these derivatives as antibacterial agents.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis25
Compound BEscherichia coli50
Compound CStaphylococcus aureus20

Antifungal Activity

The antifungal properties of benzoxazole derivatives have also been explored. Certain compounds demonstrated efficacy against pathogenic fungi such as Candida albicans. The structure-activity relationship indicated that modifications to the benzoxazole ring could enhance antifungal potency .

Table 2: Antifungal Activity

CompoundTarget FungiMIC (µg/mL)
Compound DCandida albicans15
Compound EAspergillus niger30

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing new anticancer therapies .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound FMCF-7 (Breast Cancer)12
Compound GA549 (Lung Cancer)18
Compound HHepG2 (Liver Cancer)10

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives for their biological activities. The study concluded that modifications to the chloroacetyl group significantly influenced the antibacterial and anticancer properties of the synthesized compounds .

Another study focused on a series of benzoxazole derivatives that exhibited promising results against resistant bacterial strains. These findings suggest that further development could lead to new therapeutic agents in combating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 2
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6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

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